molecular formula C26H34N4O5 B2697382 N-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide CAS No. 921924-45-0

N-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide

Cat. No. B2697382
CAS RN: 921924-45-0
M. Wt: 482.581
InChI Key: OOGTUKHSHIAOBG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O5 and its molecular weight is 482.581. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analytical Techniques

  • A study on the synthesis and antihypertensive activity of 4-amino-6,7-dimethoxyquinazoline derivatives illustrates the potential of similar compounds in developing medications targeting cardiovascular diseases. These derivatives, particularly noted for their alpha 1-adrenoceptor antagonistic properties, highlight the synthetic routes and pharmacological evaluations critical in medicinal chemistry research Manoury et al., 1986.

  • Research on bisquinoline-based fluorescent zinc sensors underscores the synthesis of bisquinoline derivatives and their application in detecting zinc ions through fluorescence. This study exemplifies the use of synthetic organic chemistry in creating probes for biochemical and medical research Mikata et al., 2009.

Chemical Properties and Applications

  • The characterization of hepatic cytochrome P450 enzymes involved in the metabolism of certain compounds provides a foundation for understanding the metabolic pathways and interactions of similar complex molecules within biological systems. This research can inform drug development processes, especially in assessing drug safety and efficacy Nielsen et al., 2017.

  • A study on the design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents demonstrates the potential therapeutic applications of quinoline derivatives. This research showcases the synthesis of novel compounds and their evaluation for anticancer activity, providing a pathway for the development of new cancer treatments Chen et al., 2013.

Methodological Approaches

  • The reaction of acetylenecarboxylic acid with amines to affirm the enamine structure facilitated by intramolecular hydrogen bonding is a fundamental study that could be relevant to understanding the chemical properties and reactions of similar compounds. This research highlights the importance of structural analysis and reaction mechanisms in organic chemistry Iwanami, 1971.

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O5/c1-29-10-4-5-18-15-19(6-8-22(18)29)23(30-11-13-35-14-12-30)17-27-25(31)26(32)28-21-16-20(33-2)7-9-24(21)34-3/h6-9,15-16,23H,4-5,10-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGTUKHSHIAOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

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